molecular formula C31H27N3OS B4300293 2-{[(3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)methyl]sulfanyl}-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile

2-{[(3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)methyl]sulfanyl}-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile

Cat. No.: B4300293
M. Wt: 489.6 g/mol
InChI Key: AETMAMHUYNEGCH-UHFFFAOYSA-N
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Description

2-{[(3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)methyl]sulfanyl}-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)methyl]sulfanyl}-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile typically involves multiple steps. One common method involves the Ritter cyclocondensation of 3,4-dimethylbenzylcarbinols with thiocyanatoanilines . The reaction is performed in a heterophasic medium of toluene with sulfuric acid at temperatures between 60-70°C . The resulting product is then purified and converted into its hydrochloride form for further use.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)methyl]sulfanyl}-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

2-{[(3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)methyl]sulfanyl}-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)methyl]sulfanyl}-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, its analgesic effect may be due to its interaction with pain receptors or neurotransmitter systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)methyl]sulfanyl}-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[(3,3-dimethyl-4H-isoquinolin-1-yl)methylsulfanyl]-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27N3OS/c1-31(2)18-23-11-7-8-12-25(23)29(34-31)20-36-30-27(19-32)26(21-13-15-24(35-3)16-14-21)17-28(33-30)22-9-5-4-6-10-22/h4-17H,18,20H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AETMAMHUYNEGCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2C(=N1)CSC3=C(C(=CC(=N3)C4=CC=CC=C4)C5=CC=C(C=C5)OC)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)methyl]sulfanyl}-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-{[(3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)methyl]sulfanyl}-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile
Reactant of Route 3
Reactant of Route 3
2-{[(3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)methyl]sulfanyl}-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile
Reactant of Route 4
2-{[(3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)methyl]sulfanyl}-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile
Reactant of Route 5
Reactant of Route 5
2-{[(3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)methyl]sulfanyl}-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile
Reactant of Route 6
Reactant of Route 6
2-{[(3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)methyl]sulfanyl}-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile

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